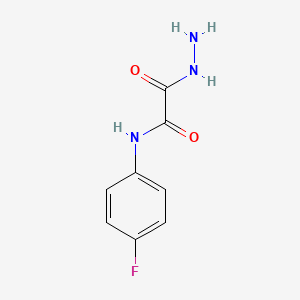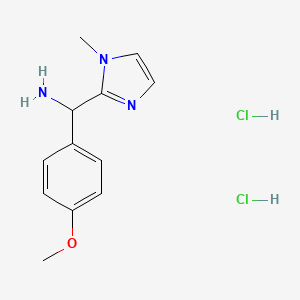
(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2138187-32-1 . It has a molecular weight of 290.19 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15N3O.2ClH/c1-15-8-7-14-12 (15)11 (13)9-3-5-10 (16-2)6-4-9;;/h3-8,11H,13H2,1-2H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 290.19 .科学的研究の応用
Crystal Structure and Molecular Interactions
Isomorphism in Imidazole Derivatives : The study by Skrzypiec et al. (2012) focuses on the crystal structures of two imidazole derivatives, noting their isomorphous nature and discussing the significant role of weak specific intermolecular interactions, like C–H···N hydrogen bonds and π–π interactions, in determining crystal packing. This highlights the importance of such interactions in the structural integrity of similar compounds (Skrzypiec et al., 2012).
Surface Chemistry and Material Interaction
Corrosion Inhibition by Imidazole Derivatives : Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their corrosion inhibition potential on mild steel in acidic solutions. The study emphasized the strong adsorption of these molecules and their effectiveness as corrosion inhibitors, demonstrating the importance of such compounds in material protection and surface chemistry (Prashanth et al., 2021).
Antimicrobial Properties
Synthesis and Antimicrobial Evaluation : Khanage et al. (2020) reported the synthesis and antimicrobial evaluation of certain imidazole derivatives. The compounds demonstrated significant in-vitro antibacterial and antifungal activities, emphasizing the therapeutic potential of imidazole derivatives in combating microbial infections (Khanage et al., 2020).
Photophysical Properties
Photochromism in Imidazole Derivatives : Bai et al. (2010) synthesized imidazole derivatives and studied their photochromic properties. The study revealed that these compounds exhibit photochromism upon irradiation, indicating their potential applications in photo-responsive materials (Bai et al., 2010).
Imidazole Derivatives in Coordination Chemistry
Diiron(III) Complexes with Tridentate Ligands : Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with imidazole-based ligands as models for methane monooxygenases. They reported on the catalytic activity of these complexes in the selective hydroxylation of alkanes, providing insights into the role of imidazole derivatives in mimicking biological catalysis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
(4-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9;;/h3-8,11H,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWXLHKHONNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


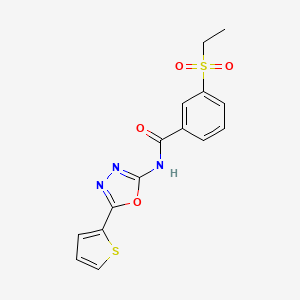


![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2557616.png)
![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
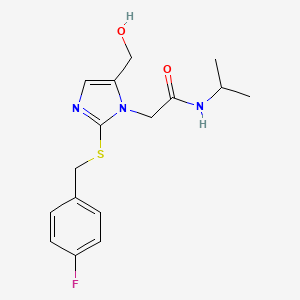
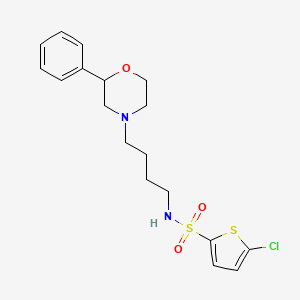

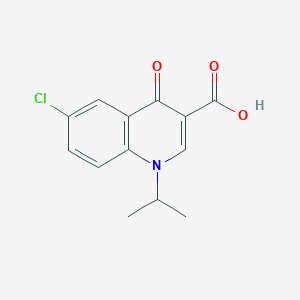
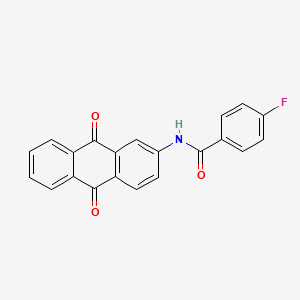
![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)

